N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide
Description
N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, an oxane ring, and a piperidine ring, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O3/c26-19(15-5-9-25(10-6-15)20(27)24-7-1-2-8-24)21-12-16-4-3-11-28-18(16)17-13-22-23-14-17/h13-16,18H,1-12H2,(H,21,26)(H,22,23)/t16-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSSEVGIUVJBIM-FUHWJXTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCC(CC2)C(=O)NCC3CCCOC3C4=CNN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)N2CCC(CC2)C(=O)NC[C@@H]3CCCO[C@H]3C4=CNN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Construction of the Oxane Ring: This step involves the cyclization of a suitable diol precursor using an acid catalyst.
Attachment of the Piperidine Ring: This is typically done through a nucleophilic substitution reaction where the piperidine ring is introduced to the intermediate compound.
Final Coupling: The final step involves coupling the pyrazole-oxane intermediate with the piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide: shares similarities with other compounds containing pyrazole, oxane, and piperidine rings.
Dimethyl 2,6-pyridinedicarboxylate: Another compound with a complex structure used in various chemical syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
